molecular formula C14H9NO2 B6320362 2-Cyano-5-(2-formylphenyl)phenol, 95% CAS No. 288067-38-9

2-Cyano-5-(2-formylphenyl)phenol, 95%

Cat. No. B6320362
CAS RN: 288067-38-9
M. Wt: 223.23 g/mol
InChI Key: ZWZUNSPWPHZIOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyano-5-(2-formylphenyl)phenol, 95% (2-CPP) is an organic compound with a molecular formula of C12H9NO2. It is a white crystalline solid with a melting point of 117-118°C and a boiling point of 198-199°C. 2-CPP is an important intermediate in the synthesis of certain pharmaceuticals, dyes, and other organic compounds. It is also used as a reagent in organic synthesis, in the preparation of polymers, and in the manufacture of rubber and plastic products.

Mechanism of Action

The mechanism of action of 2-Cyano-5-(2-formylphenyl)phenol, 95% is not fully understood. However, it is believed to act as a nucleophilic reagent, meaning that it can react with other molecules to form new compounds. Specifically, 2-Cyano-5-(2-formylphenyl)phenol, 95% can react with molecules containing carbon-hydrogen bonds, such as alcohols, amines, and carboxylic acids. The reaction of 2-Cyano-5-(2-formylphenyl)phenol, 95% with these molecules results in the formation of new compounds, such as esters and amides.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Cyano-5-(2-formylphenyl)phenol, 95% are not well understood. However, it is believed that 2-Cyano-5-(2-formylphenyl)phenol, 95% can act as an antioxidant, meaning that it can protect cells from damage caused by free radicals. Additionally, 2-Cyano-5-(2-formylphenyl)phenol, 95% has been found to inhibit the growth of certain bacteria and fungi, suggesting that it may have antimicrobial properties.

Advantages and Limitations for Lab Experiments

2-Cyano-5-(2-formylphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is an inexpensive and readily available reagent, and it is relatively stable under normal laboratory conditions. Additionally, 2-Cyano-5-(2-formylphenyl)phenol, 95% is easily soluble in most organic solvents, making it easy to use in a variety of reactions. However, 2-Cyano-5-(2-formylphenyl)phenol, 95% is also highly flammable and can be toxic if inhaled, so it should be handled with caution in the laboratory.

Future Directions

Future research on 2-Cyano-5-(2-formylphenyl)phenol, 95% could focus on further elucidating its mechanism of action and biochemical and physiological effects. Additionally, research could be conducted to determine the potential applications of 2-Cyano-5-(2-formylphenyl)phenol, 95% in the fields of medicine and agriculture. Additionally, research could be conducted to explore the potential of 2-Cyano-5-(2-formylphenyl)phenol, 95% as a green and sustainable reagent for laboratory experiments. Finally, research could be conducted to explore the potential of 2-Cyano-5-(2-formylphenyl)phenol, 95% as a catalyst for the synthesis of new and innovative compounds.

Synthesis Methods

2-Cyano-5-(2-formylphenyl)phenol, 95% can be synthesized by several methods. The most common method is the reaction of 2-hydroxy-5-(2-formylphenyl)benzoic acid with sodium nitrite in the presence of sulfuric acid. This reaction yields 2-Cyano-5-(2-formylphenyl)phenol, 95% and sodium sulfate as the byproducts. Other methods include the reaction of 2-hydroxy-5-(2-formylphenyl)benzoic acid with sodium hypochlorite, the reaction of 2-hydroxy-5-(2-formylphenyl)benzoic acid with sodium hydroxide and nitric acid, and the reaction of 2-hydroxy-5-(2-formylphenyl)benzoic acid with sodium nitrite and hydrochloric acid.

Scientific Research Applications

2-Cyano-5-(2-formylphenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, in the preparation of polymers, and in the manufacture of rubber and plastic products. It has also been used as a catalyst in the synthesis of various organic compounds. Additionally, 2-Cyano-5-(2-formylphenyl)phenol, 95% has been used in the synthesis of drugs, dyes, and other organic compounds.

properties

IUPAC Name

4-(2-formylphenyl)-2-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2/c15-8-11-6-5-10(7-14(11)17)13-4-2-1-3-12(13)9-16/h1-7,9,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWZUNSPWPHZIOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=CC(=C(C=C2)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40594170
Record name 2'-Formyl-3-hydroxy[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

288067-38-9
Record name 2'-Formyl-3-hydroxy[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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